Cas no 1018555-29-7 (1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one)

1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one
- 1-[4-(aminomethyl)piperidin-1-yl]pentan-1-one
- 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one
-
- インチ: 1S/C11H22N2O/c1-2-3-4-11(14)13-7-5-10(9-12)6-8-13/h10H,2-9,12H2,1H3
- InChIKey: JSENKVNMQQDIAI-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCC)N1CCC(CN)CC1
計算された属性
- せいみつぶんしりょう: 198.173213330 g/mol
- どういたいしつりょう: 198.173213330 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- ぶんしりょう: 198.31
- トポロジー分子極性表面積: 46.3
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3522-1g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 1g |
$532.0 | 2023-09-07 | |
Life Chemicals | F1907-3522-10g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 10g |
$2234.0 | 2023-09-07 | |
Life Chemicals | F1907-3522-0.5g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 0.5g |
$505.0 | 2023-09-07 | |
Life Chemicals | F1907-3522-2.5g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 2.5g |
$1064.0 | 2023-09-07 | |
TRC | A128661-500mg |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 500mg |
$ 500.00 | 2022-06-08 | ||
TRC | A128661-100mg |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 100mg |
$ 135.00 | 2022-06-08 | ||
Life Chemicals | F1907-3522-0.25g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 0.25g |
$479.0 | 2023-09-07 | |
Life Chemicals | F1907-3522-5g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 95%+ | 5g |
$1596.0 | 2023-09-07 | |
TRC | A128661-1g |
1-(4-(aminomethyl)piperidin-1-yl)pentan-1-one |
1018555-29-7 | 1g |
$ 775.00 | 2022-06-08 |
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one 関連文献
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1018555-29-7 and Product Name: 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one
The compound identified by the CAS number 1018555-29-7 and the product name 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, featuring a complex piperidine core and an amine-substituted pentanone moiety, has garnered attention for its potential applications in medicinal chemistry and drug development. The structural features of this molecule make it a promising candidate for further exploration in therapeutic contexts, particularly in the design of novel bioactive agents.
Recent research in the domain of bioorganic chemistry has highlighted the importance of piperidine derivatives in the development of small-molecule drugs. Piperidine scaffolds are known for their ability to enhance binding affinity and selectivity, making them valuable in the design of drugs targeting various biological pathways. The presence of an aminomethyl group in the 4-position of the piperidine ring further expands the chemical space available for derivatization, allowing for diverse functionalization strategies that can modulate pharmacokinetic and pharmacodynamic properties.
The pentanone backbone in the compound provides a hydrophobic region that can interact favorably with lipid-rich environments, such as cell membranes, thereby facilitating cellular uptake. This feature is particularly relevant in drug delivery systems where membrane permeability is a critical factor. Additionally, the amine functionality serves as a versatile handle for further chemical modifications, enabling the synthesis of prodrugs or conjugates that can improve solubility, stability, or target specificity.
Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one may interact with proteins involved in metabolic pathways or signal transduction cascades, making it a potential lead compound for treating conditions such as metabolic disorders or neurological diseases. The ability to computationally screen large libraries of such derivatives has accelerated the discovery process, allowing for rapid identification of candidates with optimized properties.
In vitro studies have begun to elucidate the biological activity of this compound. Preliminary data indicate that it exhibits moderate affinity for certain enzyme targets, suggesting its utility as an inhibitor or modulator. The aminomethyl group plays a crucial role in these interactions, likely through hydrogen bonding or ionic interactions with residues on the target protein. Further investigation into its mechanism of action will be essential to fully understand its therapeutic potential and to guide future structural optimizations.
The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods and asymmetric synthesis have made it possible to construct such molecules with higher yields and enantioselectivity, which is crucial for pharmaceutical applications where stereochemistry often dictates biological activity.
Future directions in research may explore derivatization strategies aimed at enhancing pharmacological properties such as bioavailability or target specificity. For instance, modifications to the pentanone moiety could improve solubility while maintaining potency, whereas alterations to the piperidine ring might enhance selectivity against off-target enzymes. The flexibility offered by this molecular framework makes it amenable to diverse chemical manipulations, providing a rich platform for innovation.
The integration of machine learning techniques into drug discovery pipelines has also shown promise in accelerating the development process for compounds like 1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one. By leveraging large datasets and predictive models, researchers can identify optimal synthetic routes and predict biological activity with greater accuracy. This interdisciplinary approach combines expertise from organic chemistry, computational biology, and pharmacology to streamline the journey from laboratory discovery to clinical application.
Regulatory considerations are another critical aspect when evaluating new pharmaceutical candidates. Ensuring compliance with safety standards and demonstrating efficacy through rigorous preclinical testing are essential steps before human trials can commence. The structural complexity of this compound necessitates thorough characterization using spectroscopic methods such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
In conclusion,1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of functional groups offers multiple opportunities for therapeutic intervention across various disease areas. As research progresses,this compound will continue to be a focal point for medicinal chemists seeking innovative solutions in drug development.
1018555-29-7 (1-(4-(Aminomethyl)piperidin-1-yl)pentan-1-one) 関連製品
- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2138071-59-5(3-(Furan-2-yl)-4-methylcyclohexan-1-amine)
- 81597-64-0(4-[(5-bromothiophen-2-yl)sulfonyl]morpholine)
- 898360-33-3(N-(2,2-dimethoxyethyl)-N'-(3,4-dimethylphenyl)ethanediamide)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 17979-81-6(Borate(1-),triethylhydro-, sodium (1:1), (T-4)-)
- 57248-88-1(Pamidronate Disodium)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)



